

## Physicochemical Properties of 5-Mesylbenzoxazol-2(3H)-one: A Technical Guide

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Compound of Interest		
Compound Name:	5-Mesylbenzoxazol-2(3H)-one	
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### **Abstract**

This technical guide provides a comprehensive overview of the physicochemical properties of **5-Mesylbenzoxazol-2(3H)-one**, a molecule of interest within the broader class of benzoxazolone derivatives known for their diverse biological activities. Due to a lack of available experimental data for this specific analog, this report presents a combination of in silico predicted properties for the title compound and experimentally determined values for the parent compound, benzoxazol-2(3H)-one, to serve as a valuable reference for researchers. Detailed experimental protocols for key physicochemical property determination are also provided, alongside a discussion of the potential biological activities and relevant signaling pathways associated with the benzoxazolone scaffold.

### Introduction

Benzoxazolone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The physicochemical properties of these compounds are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing their solubility, permeability, and ultimately, their bioavailability and efficacy. This guide focuses on **5-Mesylbenzoxazol-2(3H)-one**, a derivative featuring a methylsulfonyl (mesyl) group at the 5-position of the benzoxazolone core. The introduction of the mesyl group, a strong electron-withdrawing and



polar substituent, is anticipated to significantly modulate the physicochemical and biological properties of the parent molecule.

## **Physicochemical Properties**

A thorough search of the scientific literature and chemical databases did not yield experimentally determined physicochemical data for **5-Mesylbenzoxazol-2(3H)-one**. Therefore, a collection of predicted properties has been generated using computational models. For comparative purposes, the experimentally determined properties of the unsubstituted parent compound, benzoxazol-2(3H)-one, are also presented.

## Predicted Physicochemical Properties of 5-Mesylbenzoxazol-2(3H)-one

The following properties were predicted using the SwissADME web tool.

Property	Predicted Value
Chemical Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>4</sub> S
Molecular Weight	213.21 g/mol
LogP (Octanol/Water)	0.85
Water Solubility	-2.75 (LogS) / Moderately soluble
pKa (Acidic)	7.58
Polar Surface Area	83.39 Ų
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	4
Molar Refractivity	49.50

# Experimental Physicochemical Properties of Benzoxazol-2(3H)-one



The following data for the parent compound, benzoxazol-2(3H)-one (CAS No: 59-49-4), is provided as a baseline for comparison.

Property	Experimental Value	Reference
Chemical Formula	C7H5NO2	[1]
Molecular Weight	135.12 g/mol	[1]
Melting Point	141-142 °C	[1]
Boiling Point	335.0 °C @ 760.00 mm Hg	[1]
LogP (Octanol/Water)	1.16	[1]
Water Solubility	>20.3 μg/mL at pH 7.4	[1]

# Potential Biological Activities and Signaling Pathways

While no specific biological data for **5-Mesylbenzoxazol-2(3H)-one** has been reported, the broader class of benzoxazolone derivatives has been shown to exhibit a range of biological effects. Notably, some derivatives have demonstrated anti-inflammatory activity by modulating the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. Specifically, certain 4-sulfonyloxy/alkoxy benzoxazolone derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and pro-inflammatory cytokines by suppressing the phosphorylation of p38 and ERK, which in turn prevents the activation of NF-κB and the subsequent expression of inducible nitric oxide synthase (iNOS).

Given this precedent, it is plausible that **5-Mesylbenzoxazol-2(3H)-one** may also interact with inflammatory signaling cascades. The diagram below illustrates a potential mechanism of action for a benzoxazolone derivative in the context of inflammation.

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### References

- 1. chemaxon.com [chemaxon.com]
- To cite this document: BenchChem. [Physicochemical Properties of 5-Mesylbenzoxazol-2(3H)-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084624#what-are-the-physicochemical-properties-of-5-mesylbenzoxazol-2-3h-one]

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